Levomefolate Calcium

説明

What is Levomefolate Calcium?

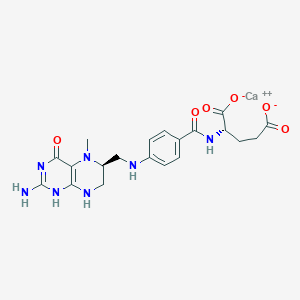

This compound is also known as L-5-Methyltetrahydrofolate calcium; N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pyridinyl)methyl]amino]benzoyl]-L-glutamic acid, calcium salt; and L-5-MTHF. L-5-Methyltetrahydrofolate calcium is the calcium salt of L-5-methyltetrahydrofolic acid and a member of the folate group of vitamins (Vitamin B9). This compound, also known as LMCA and BAY 86-7660, is the calcium salt of 5-methyltetrahydrofolic acid, a biologically active form of folic acid that functions, in conjunction with Vitamin B12, as a methyl-group donor involved in the conversion of homocysteine to methionine. Certain oral contraceptives contain levomefolate to reduce the risk of neural tube defects.

Background of this compound

This compound, a synthetic folate form, is available.

(this compound)The calcium salt of L-5-methyltetrahydrofolic acid belongs to the group of folate vitamins (Vitamin B9, Folacin). It is a coenzymated folic acid form and a bioavailable alternative for dietary supplements.

The function of this compound

Levomefolate is the most active and coenzymated form of folic acid. It performs vital cell functions such as DNA reproduction and homocysteine regulation. L-5-Methyltetrahydrofolate calcium is used as a dietary supplement and has been proposed to treat cardiovascular disease.

Uses of this compound

This compound can be used to prevent or treat low folate levels. Low folate levels can cause anemia.

Low folate levels can be caused by poor diet, anemia, alcoholism, certain stomach/intestinal conditions, and kidney dialysis.

特性

IUPAC Name |

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBBRFHSPXRJQD-QNTKWALQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23CaN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151533-22-1 | |

| Record name | Levomefolate calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151533221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[ [4-[(2-Amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl) methylamino]benzoyl]amino]pentanedioic acid calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMEFOLATE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9R10K3F2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Levomefolate Calcium's Role in One-Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of biochemical pathways essential for life, underpinning critical processes such as DNA synthesis, amino acid homeostasis, and epigenetic regulation.[1][2] Central to this network is folate (Vitamin B9), which, in its active form, facilitates the transfer of one-carbon units.[2] Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate found in circulation.[3][4] Unlike synthetic folic acid, it does not require enzymatic reduction to become metabolically active, offering significant advantages, particularly in individuals with genetic polymorphisms that impair folate metabolism. This guide provides a detailed examination of this compound's core role in one-carbon metabolism, its biochemical advantages, and the experimental methodologies used to evaluate its efficacy.

Introduction: The Centrality of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways, primarily the folate and methionine cycles, that are responsible for the transfer of single-carbon units. These pathways are critical for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. Furthermore, they supply the methyl groups for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, which is crucial for regulating gene expression and cellular function.

Folate, as L-5-MTHF, is the predominant form of folate in circulation and serves as a critical entry point for one-carbon units into these cycles. Impairments in this metabolic network are associated with a range of pathologies, including neural tube defects, cardiovascular disease, and cognitive decline.

This compound: The Biologically Active Advantage

Dietary folates and synthetic folic acid must undergo a series of enzymatic conversions to become L-5-MTHF. This process involves the enzyme dihydrofolate reductase (DHFR) and, critically, methylenetetrahydrofolate reductase (MTHFR).

Key Advantages of this compound:

-

Bypasses Enzymatic Conversion: this compound provides the active L-5-MTHF form directly, bypassing the multi-step conversion process required by folic acid. This ensures its immediate availability for metabolic processes.

-

Overcomes MTHFR Polymorphisms: Common genetic variations (polymorphisms) in the MTHFR gene can significantly reduce the enzyme's efficiency in converting folic acid to its active form. Individuals with these variants may have difficulty utilizing folic acid effectively. Supplementation with this compound circumvents this genetic limitation.

-

Higher Bioavailability: Studies have consistently shown that levomefolate has a higher bioavailability compared to folic acid. Upon oral administration, it leads to a significantly higher peak plasma concentration (Cmax) and greater total absorption (Area Under the Curve - AUC).

-

No Masking of Vitamin B12 Deficiency: High intake of folic acid can mask the hematological symptoms of vitamin B12 deficiency, potentially delaying diagnosis and allowing neurological damage to progress. This compound does not carry this risk.

Core Metabolic Pathways and Mechanisms

This compound's primary role is within the interconnected Folate and Methionine cycles.

The Folate and Methionine Cycles

L-5-MTHF (levomefolate) donates its methyl group to homocysteine in a reaction catalyzed by the vitamin B12-dependent enzyme, methionine synthase. This crucial step accomplishes two things:

-

Regenerates Methionine: It converts potentially harmful homocysteine into the essential amino acid methionine.

-

Forms Tetrahydrofolate (THF): It produces tetrahydrofolate, which can then be used as a substrate in other one-carbon transfer reactions, such as the synthesis of nucleotides required for DNA replication and repair.

The regenerated methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor. SAMe is vital for numerous methylation reactions that are essential for DNA synthesis, gene expression regulation, and protein function.

Caption: The interconnected Folate and Methionine Cycles.

Role in Neurotransmitter Synthesis

This compound is a critical cofactor in the synthesis of tetrahydrobiopterin (BH4). BH4 is essential for the production of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Adequate levels of levomefolate are therefore crucial for supporting mood regulation and overall mental well-being.

Caption: Role of Levomefolate in Neurotransmitter Synthesis.

Quantitative Data Summary

The superiority of this compound over folic acid has been quantified in several pharmacokinetic and clinical studies.

Table 1: Comparative Pharmacokinetics of this compound vs. Folic Acid

| Parameter | This compound (L-5-MTHF) | Folic Acid | Key Finding |

|---|---|---|---|

| Bioavailability | Higher; directly enters circulation as the active form. | Lower; requires enzymatic reduction limited by DHFR enzyme capacity. | L-5-MTHF is more efficiently absorbed and utilized. |

| Peak Plasma Conc. (Cmax) | Significantly higher (up to 7-fold). | Lower. | Demonstrates more rapid and efficient absorption of L-5-MTHF. |

| Time to Peak (Tmax) | Generally faster. | Slower. | L-5-MTHF reaches maximum blood concentration more quickly. |

| AUC (Total Absorption) | Significantly higher. | Lower. | Greater overall exposure to the active folate form. |

Table 2: Impact on Folate Status and Homocysteine Levels (24-Week Treatment)

| Parameter | This compound (0.451 mg) | Folic Acid (0.400 mg) |

|---|---|---|

| Mean Plasma Folate (nmol/L) | 49.9 ± 15.5 | 43.3 ± 13.3 |

| Mean RBC Folate (nmol/L) | 1361 ± 322 | 1207 ± 217 |

Data adapted from a randomized controlled study.

Experimental Protocols

Accurate measurement of folate and related metabolites is crucial for research and clinical assessment.

Protocol: Assessment of Red Blood Cell (RBC) Folate

RBC folate is the preferred biomarker for long-term folate status.

-

Sample Collection: Collect 5-10 mL of whole blood in an EDTA (purple top) vacutainer tube.

-

Hematocrit Measurement: Immediately measure hematocrit from an aliquot of the whole blood.

-

Hemolysate Preparation: Mix an aliquot of whole blood (e.g., 25 µl) with a freshly prepared 1% ascorbic acid solution (e.g., 725 µl) to prevent folate oxidation. This creates the hemolysate.

-

Plasma Separation: Centrifuge the remaining whole blood at 3000 rpm for 10 minutes to separate plasma from red blood cells. Store plasma and hemolysate at -80°C until analysis.

-

Folate Analysis:

-

Microbiological Assay: The Lactobacillus casei microbiological assay is the most commonly used method. It measures total folate levels in the prepared hemolysate and plasma samples using a 96-well plate format. The turbidity resulting from bacterial growth is proportional to the folate concentration.

-

Chromatographic Methods (LC-MS/MS): Liquid chromatography-mass spectrometry provides high specificity and can quantify different folate forms.

-

-

Calculation: RBC folate concentration is calculated using the whole blood folate, plasma folate, and hematocrit values with the following formula: RBC Folate = [Whole Blood Folate – Plasma Folate * (1 – Hematocrit)] / Hematocrit

Protocol: Quantification of Total Plasma Homocysteine

-

Sample Collection & Handling: Collect blood into an EDTA or heparin tube. It is critical to process the sample within 30 minutes to prevent the artificial release of homocysteine from blood cells. Centrifuge the sample to separate the plasma.

-

Reduction Step: Total homocysteine exists in free and protein-bound disulfide forms. A reduction step (e.g., using dithiothreitol or NaBH4) is required to release all homocysteine into its free thiol form for measurement.

-

Analysis Methods:

-

HPLC with Fluorescence Detection: This is the most widely used method. After reduction, the sample is derivatized with a fluorescent reagent. The derivatized homocysteine is then separated and quantified by high-performance liquid chromatography (HPLC).

-

Immunoassays: Automated immunoassays, such as Fluorescence Polarization Immunoassay (FPIA), are common in clinical laboratories due to their speed and simplicity.

-

LC-MS/MS: Tandem mass spectrometry is considered a reference method due to its high accuracy and sensitivity.

-

References

The Biochemical Pathway of Levomefolate Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), represents the most biologically active and predominant form of folate in the circulation.[1] Unlike synthetic folic acid, which requires a multi-step enzymatic conversion to become metabolically active, this compound is readily available for cellular uptake and utilization.[2] This technical guide provides an in-depth exploration of the biochemical pathway of this compound conversion, its role in one-carbon metabolism, and its significance in various physiological processes, including DNA synthesis and neurotransmitter production.[3] This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Biochemical Pathway of this compound

This compound bypasses the complex and potentially limiting enzymatic reduction steps required for folic acid metabolism.[2] Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[3] Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced by methylenetetrahydrofolate reductase (MTHFR) to form L-5-MTHF. Genetic polymorphisms in the MTHFR gene can impair the activity of this enzyme, leading to reduced conversion of folic acid to its active form.

This compound provides the active L-5-MTHF directly, which can then participate in essential biochemical reactions. The primary role of L-5-MTHF is to donate its methyl group to homocysteine in a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. This reaction regenerates methionine from homocysteine and produces tetrahydrofolate (THF). Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous methylation reactions, including the synthesis of DNA, RNA, proteins, and neurotransmitters. THF re-enters the folate cycle to be converted back to various folate coenzymes.

Below is a diagram illustrating the metabolic fate of this compound in contrast to folic acid.

Quantitative Data Presentation

The pharmacokinetic parameters of this compound have been compared to folic acid in numerous studies. The data consistently demonstrates the superior bioavailability of levomefolate.

Table 1: Comparative Pharmacokinetics of a Single Oral Dose of Levomefolate vs. Folic Acid

| Parameter | Levomefolate (L-5-MTHF) | Folic Acid | Key Finding |

| Bioavailability | Higher; directly enters circulation as the active form. | Lower; requires enzymatic reduction and is limited by DHFR enzyme capacity. | L-5-MTHF is more efficiently absorbed and utilized by the body. |

| Peak Plasma Concentration (Cmax) | Significantly higher (up to 7-fold). | Lower. | Demonstrates more rapid and efficient absorption of L-5-MTHF. |

| Time to Peak (Tmax) | Generally faster. | Slower. | L-5-MTHF reaches its maximum concentration in the blood more quickly. |

Table 2: Pharmacokinetic Parameters of L-5-MTHF Following a Single Oral Dose of a Combined Oral Contraceptive Containing 0.451 mg this compound in Healthy Females (Baseline-Corrected)

| Parameter | Value |

| Cₘₐₓ (nmol/L) | 53.9 ± 15.4 |

| tₘₐₓ (hours) | 0.5 (range: 0.5 – 1.5) |

| AUC₀₋tlast (nmol/L·h) | 244 ± 63 |

| t₁/₂ (hours) | 4.33 ± 0.55 |

| Data are presented as mean ± standard deviation, except for tₘₐₓ which is presented as median and range. |

Experimental Protocols

The quantification of levomefolate in biological matrices is crucial for pharmacokinetic and metabolic studies. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Levomefolate in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of levomefolate (as L-5-MTHF) in human plasma samples.

2. Materials and Reagents:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₅-Levomefolate)

-

LC-MS/MS grade acetonitrile, methanol, and formic acid

-

Ammonium formate

-

Ascorbic acid

-

Ultrapure water

-

Human plasma (heparinized or EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

-

Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Condition an SPE plate with methanol followed by the SPE sample buffer.

-

Load the supernatant onto the conditioned SPE plate.

-

Wash the SPE plate with an appropriate wash buffer.

-

Elute the analyte with a suitable elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution is typically used to achieve optimal separation.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both levomefolate and the internal standard.

-

5. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using standards of known concentrations to determine the concentration of levomefolate in the plasma samples.

Below is a diagram illustrating a typical experimental workflow for a pharmacokinetic study of this compound.

Conclusion

This compound offers a significant advantage over synthetic folic acid due to its direct bioavailability as the active form of folate, L-5-MTHF. This circumvents the need for enzymatic conversion, which can be a limiting factor in a subset of the population. The superior pharmacokinetic profile of this compound, characterized by higher peak plasma concentrations and a faster time to peak, underscores its efficiency in delivering bioactive folate to the body. The detailed experimental protocols provided herein, particularly the LC-MS/MS method, offer a robust framework for the accurate quantification of levomefolate in biological samples, which is essential for advancing research and development in this area. The visualized biochemical pathways and experimental workflows provide a clear and concise understanding of the metabolic fate and analytical assessment of this compound.

References

A Technical Guide to the Cellular Mechanism of Action of Levomefolate Calcium

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), represents the most biologically active and predominant form of folate in human plasma.[1] Unlike synthetic folic acid, levomefolate does not require enzymatic reduction by dihydrofolate reductase (DHFR) and can directly enter the cellular folate cycle.[2][3] This makes it a crucial biomolecule in a network of interconnected metabolic pathways known as one-carbon metabolism.[4] This intricate system is fundamental for the biosynthesis of nucleotides and amino acids, the regulation of gene expression through methylation, and the synthesis of neurotransmitters.[4] This guide provides an in-depth examination of the molecular mechanisms of levomefolate, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

Core Mechanism of Action in Cellular Processes

Levomefolate's primary role is to serve as a critical methyl group donor in the one-carbon metabolic network. This network is comprised of two major interconnected cycles: the Folate Cycle and the Methionine Cycle.

The Folate Cycle and Role in DNA Synthesis

The folate cycle is responsible for processing one-carbon units, which are essential for the de novo synthesis of purines (adenine, guanine) and thymidylate, the building blocks of DNA and RNA. Levomefolate (L-5-MTHF) enters this cycle and, after donating its methyl group in the methionine cycle, generates tetrahydrofolate (THF). THF is the versatile backbone that can be converted into other folate derivatives to carry one-carbon units.

-

Thymidylate Synthesis: THF is converted to 5,10-methylenetetrahydrofolate. This molecule then donates a methylene group to deoxyuridine monophosphate (dUMP) in a reaction catalyzed by thymidylate synthase (TS), producing deoxythymidine monophosphate (dTMP). Insufficient folate levels impair this process, leading to uracil misincorporation into DNA, which can cause genomic instability.

-

Purine Synthesis: Another folate derivative, 10-formyltetrahydrofolate, provides the carbon atoms at the C2 and C8 positions of the purine ring, a fundamental step in the synthesis of adenine and guanine.

The Methionine Cycle, Homocysteine Remethylation, and S-Adenosylmethionine (SAM) Production

The central role of levomefolate is to link the folate and methionine cycles by donating its methyl group to homocysteine.

-

Homocysteine to Methionine Conversion: In a reaction catalyzed by the vitamin B12-dependent enzyme Methionine Synthase (MTR), the methyl group from L-5-MTHF is transferred to homocysteine. This reaction regenerates the essential amino acid methionine and produces THF, which re-enters the folate cycle.

-

SAM Synthesis: The newly formed methionine is then converted into S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT). SAM is the universal methyl donor for a vast number of critical methylation reactions throughout the body.

-

Methylation Reactions: SAM provides the methyl groups for the methylation of DNA, RNA, proteins (such as histones), and lipids. These epigenetic modifications are crucial for regulating gene expression, protein function, and overall cellular health. The donation of a methyl group converts SAM into S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed back to homocysteine, completing the cycle.

Role in Neurotransmitter Synthesis

Levomefolate is the only form of folate that can cross the blood-brain barrier, highlighting its critical role in neurological function. The synthesis of key monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—is dependent on the SAM-mediated methylation pathways. L-5-MTHF is a cofactor in the synthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for the enzymes (tyrosine hydroxylase and tryptophan hydroxylase) that produce these neurotransmitters. Adequate levels of levomefolate are therefore essential for maintaining proper neurotransmitter synthesis and supporting mental health.

Signaling Pathways and Logical Relationships

The interplay between the folate and methionine cycles is a tightly regulated network central to cellular function. The following diagrams illustrate these core pathways.

Caption: The Folate Cycle, illustrating the conversion of folate derivatives.

Caption: The Methionine Cycle, showing the regeneration of methionine and SAM.

Quantitative Data Summary

The efficiency and regulation of one-carbon metabolism are governed by enzyme kinetics and substrate binding affinities. The following tables summarize key quantitative data for proteins central to levomefolate's mechanism of action.

Table 1: Enzyme Kinetic Parameters Note: Precise Km and Vmax values for human Methionine Synthase (MTR) and Methylenetetrahydrofolate Reductase (MTHFR) were not available in the cited literature. The kinetic behavior of MTHFR follows a Michaelis-Menten curve.

| Enzyme | Isoform | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Notes | Source(s) |

| Serine Hydroxymethyltransferase (SHMT) | SHMT1 (Cytosolic) | L-Serine | ~1.1 mM | Not specified | Full kinetic characterization performed; exhibits substrate inhibition. | |

| Tetrahydrofolate | ~30 µM | Not specified | ||||

| SHMT2 (Mitochondrial) | L-Serine | ~0.6 mM | Not specified | SHMT2 shows higher catalytic efficiency at alkaline pH typical of the mitochondrial matrix. | ||

| Tetrahydrofolate | ~12 µM | Not specified | Maintains pronounced tetrahydrofolate substrate inhibition at alkaline pH. |

Table 2: Binding Affinities and Cellular Concentrations

| Molecule / Receptor | Ligand | K_d_ (Dissociation Constant) | Cellular/Plasma Concentration | Notes | Source(s) |

| Folate Receptor α (FRα) | L-5-MTHF | 1 - 10 nM | - | High-affinity receptor-mediated endocytosis. | |

| Folic Acid | < 1 nM | - | Folic acid shows a slightly higher affinity than the natural L-5-MTHF. | ||

| Levomefolate (L-5-MTHF) | - | - | Uptake: 0.9-1.0 pmol/10⁶ cells/hr (MA104 cells) | Intracellular accumulation is tightly regulated. | |

| S-Adenosylmethionine (SAM) | - | - | Plasma: ~120 nM (Healthy Adults) | The universal methyl donor; concentrations are critical for cellular methylation potential. | |

| - | - | Cell Culture Treatment: 100 - 200 µM | Doses used in vitro to study effects on cancer cell proliferation and apoptosis. |

Experimental Protocols

The study of levomefolate's mechanism requires precise methodologies to quantify its presence and functional impact. Below are detailed protocols for key experiments.

Protocol: Quantification of Cellular Levomefolate by LC-MS/MS

This protocol is a composite based on established methods for analyzing cellular folate species. It is designed to stabilize labile folates and accurately quantify L-5-MTHF.

Objective: To measure the intracellular concentration of L-5-MTHF from cultured mammalian cells.

Materials:

-

Cultured cells (e.g., ~5 x 10⁶ cells per sample)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Extraction Solvent: 80% Methanol, containing internal standards (e.g., ¹³C₅-L-5-MTHF) and antioxidants (e.g., 0.2% ascorbic acid).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reverse-phase column.

Methodology:

-

Cell Harvesting: Harvest cells by trypsinization and centrifuge at 400 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS to remove extracellular media. Centrifuge again and discard the supernatant.

-

Metabolite Extraction: Resuspend the cell pellet in 500 µL of ice-cold extraction solvent. Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

-

Incubation & Centrifugation: Incubate the samples on ice for 20 minutes to ensure complete protein precipitation. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Sample Collection: Carefully transfer the supernatant, which contains the folate metabolites, to a new microcentrifuge tube.

-

LC-MS/MS Analysis:

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

-

Chromatography: Separate folate species using a gradient elution on a suitable column (e.g., Accucore C18, 100 x 2.1 mm).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

A typical gradient runs from 10% to 95% B over several minutes to elute analytes.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for L-5-MTHF and its stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Construct a standard curve using known concentrations of L-5-MTHF. Calculate the concentration in the samples by normalizing the analyte peak area to the internal standard peak area and comparing it to the standard curve. Final results are typically normalized to the initial cell count or total protein concentration.

Protocol: Methionine Synthase (MTR) Activity Assay

This protocol is a non-radioactive, spectrophotometric assay adapted from published methods. It measures the production of tetrahydrofolate (THF) from L-5-MTHF.

Objective: To determine the enzymatic activity of MTR in cell or tissue lysates.

Materials:

-

Cell/tissue lysate

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2

-

Substrates: L-homocysteine, L-5-MTHF

-

Cofactors: S-adenosylmethionine (for activation), hydroxocobalamin (Vitamin B12)

-

Reducing Agent: Dithiothreitol (DTT)

-

Stop Solution: 5N HCl / 60% Formic Acid

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume ~800 µL). Add the following in order:

-

Assay Buffer

-

Cell/tissue lysate (containing 50-200 µg of protein)

-

DTT (final concentration ~1 mM)

-

Hydroxocobalamin (final concentration ~2 µM)

-

S-adenosylmethionine (final concentration ~100 µM)

-

L-homocysteine (final concentration ~500 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzyme.

-

Reaction Initiation: Initiate the reaction by adding L-5-MTHF (final concentration ~1 mM). Mix well and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 200 µL of the Stop Solution. This acidic step also converts the enzymatic product, THF, into the stable 5,10-methenyl-THF.

-

Derivatization: Incubate the terminated reaction at 80°C for 10 minutes to ensure complete conversion to 5,10-methenyl-THF. Cool to room temperature.

-

Clarification: Centrifuge the tubes at >14,000 x g for 5 minutes to pellet the precipitated protein.

-

Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at 350 nm. 5,10-methenyl-THF has a distinct absorbance peak at this wavelength, while the substrate L-5-MTHF does not.

-

Calculation: Calculate the enzyme activity based on the amount of product formed, using the extinction coefficient for 5,10-methenyl-THF (26.5 mM⁻¹cm⁻¹). Activity is typically expressed as nmol of product formed per minute per mg of protein (mU/mg).

Protocol: Cell Proliferation (MTT) Assay

This protocol measures cell viability and proliferation by assessing mitochondrial reductase activity. It is a common method to evaluate the effects of levomefolate supplementation on cell growth.

Objective: To assess the impact of levomefolate on the proliferation rate of cultured cells.

Materials:

-

Cultured cells

-

96-well cell culture plates

-

Complete culture medium, with and without levomefolate at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM). Include a "no-cell" blank control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Plot the absorbance values against the concentration of levomefolate to determine its effect on cell proliferation. An increase in absorbance correlates with an increase in viable, proliferating cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow for quantifying cellular levomefolate, from sample preparation to final data analysis.

Caption: Workflow for LC-MS/MS quantification of cellular levomefolate.

Conclusion

This compound is a cornerstone of cellular metabolism, acting as the primary methyl donor for a cascade of biochemical reactions essential for life. Its direct entry into the folate cycle circumvents potential metabolic bottlenecks associated with synthetic folic acid, ensuring the efficient production of nucleotides for DNA synthesis and repair. Furthermore, its role in the methionine cycle is paramount for regenerating methionine, maintaining low homocysteine levels, and producing the universal methylating agent S-adenosylmethionine. This function directly impacts epigenetic regulation and the synthesis of neurotransmitters. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of levomefolate in health, disease, and therapeutic development.

References

- 1. Methyl donor S-adenosylmethionine (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Human Folate Receptor Alpha Via Novel Antibody-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-adenosylmethionine limitation induces p38 mitogen-activated protein kinase and triggers cell cycle arrest in G1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Levomefolate Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support research and development in this area.

Introduction: The Significance of this compound

Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in the circulation and the form transported across cell membranes for metabolic use.[1] Unlike synthetic folic acid, which requires enzymatic reduction to become metabolically active, this compound is a stable form that is directly available for cellular metabolism.[1][2][3][4] This direct bioavailability offers several potential advantages, including a reduced interaction with drugs that inhibit dihydrofolate reductase (DHFR) and a lower risk of masking the hematological symptoms of vitamin B₁₂ deficiency. Furthermore, supplementation with levomefolate avoids the potential for unmetabolized folic acid to appear in the circulation.

Comparative Pharmacokinetics: this compound vs. Folic Acid

Studies consistently demonstrate that this compound is at least as, and in some cases more, bioavailable than folic acid. Upon oral administration, levomefolate is directly absorbed and enters the bloodstream as the active L-5-MTHF. In contrast, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR), a process that can be a limiting factor in its conversion to the active form. This results in a more rapid and efficient absorption of L-5-MTHF, leading to a significantly higher peak plasma concentration (Cmax) and a greater total absorption (Area Under the Curve - AUC) compared to an equimolar dose of folic acid.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from comparative studies in humans and rats.

Table 1: Single-Dose Pharmacokinetic Parameters of L-methylfolate in Healthy Adults

| Parameter | Value (Mean ± SD) | Unit |

| Cₘₐₓ (Maximum Plasma Concentration) | 36.8 ± 10.8 | nmol/L |

| tₘₐₓ (Time to Reach Cₘₐₓ) | 0.8 | hours |

| AUC₀₋₈ (Area Under the Curve from 0 to 8 hours) | 126.0 ± 33.6 | nmol/L*h |

| t₁/₂ (Elimination Half-life) | 4.33 ± 0.55 | hours |

Table 2: Comparison of Pharmacokinetic Parameters between L-methylfolate and Folic Acid in Healthy Adults

| Parameter | L-methylfolate | Folic Acid | Unit |

| Cₘₐₓ | 129 ± 42.4 | 14.1 ± 9.4 | ng/mL |

| AUC | Significantly Higher | Lower | - |

| Bioavailability | Higher | Lower | - |

Table 3: Pharmacokinetic Parameters of L-5-MTHF after a Single Oral Dose of this compound or Folic Acid in Rats

| Treatment Group | Cmax (ng/mL) | tmax (h) | AUC₀₋₈ (ng/mL*h) |

| This compound (as (6S)5-MTHF Ca salt) | 486.8 ± 184.1 | ~1 | 997.6 |

| Folic Acid | 281.5 ± 135.7 | ~1 | 114.7 |

| Quatrefolic® ((6S)5-MTHF glucosamine salt) | 879.6 ± 330.3 | ~1 | 1123.9 |

Table 4: Long-Term Folate Status Parameters in Women after 24 Weeks of Supplementation

| Parameter | Levomefolate (L-5-MTHF) | Folic Acid | Unit |

| Red Blood Cell Folate | 1361 ± 322 | 1207 ± 217 | nmol/L |

| Time to reach RBC folate ≥ 906 nmol/L | ~8 weeks | - | - |

Metabolic Pathways and Experimental Workflows

Metabolic Fate of Levomefolate vs. Folic Acid

The metabolic pathway of levomefolate is more direct than that of synthetic folic acid. Levomefolate is the end-product of the major metabolic pathway for folates and is the form that enters the one-carbon metabolism cycle. Folic acid, on the other hand, must undergo two enzymatic reduction steps to become tetrahydrofolate (THF) before it can be converted to L-5-MTHF.

Metabolic pathways of folic acid and this compound.

Typical Pharmacokinetic Study Workflow

The determination of pharmacokinetic parameters for this compound typically follows a standardized clinical trial workflow.

Workflow of a clinical pharmacokinetic study.

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose, open-label, crossover study to determine the pharmacokinetics of orally administered this compound.

-

Study Population: Healthy adult volunteers (male and female, 18-55 years). Exclusion criteria include a history of gastrointestinal, renal, or hepatic disease, and the use of medications known to interfere with folate metabolism.

-

Study Design:

-

Screening: Obtain informed consent and perform a physical examination, including standard blood and urine tests.

-

Dosing: After an overnight fast, subjects receive a single oral dose of this compound (e.g., 0.451 mg).

-

Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Washout Period: A washout period of one or more menstrual cycles is implemented between doses in crossover designs.

-

Bioanalytical Method: Quantification of Levomefolate in Plasma by UPLC-MS/MS

The gold standard for quantifying levomefolate in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope dilution assay.

-

Principle: This method uses a simple protein precipitation or solid-phase extraction to isolate folate metabolites from plasma. The analytes are then separated by reversed-phase UPLC and detected by a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, such as Levomefolate-¹³C₅, is used to ensure accuracy and precision.

-

Sample Preparation (Protein Precipitation):

-

Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Addition: Add a known concentration of the internal standard (e.g., Levomefolate-¹³C₅ working solution).

-

Precipitation: Add a protein precipitation agent (e.g., cold acetonitrile).

-

Vortex and Centrifuge: Vortex the tubes and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

Workflow for plasma sample preparation (protein precipitation).

-

UPLC-MS/MS Conditions (Typical):

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Positive ion electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each folate metabolite and the internal standard.

-

Conclusion

This compound demonstrates superior or at least equivalent bioavailability compared to synthetic folic acid. Its direct absorption as the active L-5-MTHF form leads to a more rapid and efficient increase in plasma folate levels. The well-established experimental protocols for pharmacokinetic assessment and the robust bioanalytical methods for its quantification provide a solid foundation for further research and clinical development. The use of stable isotope-labeled levomefolate, such as Levomefolate-¹³C₅, is instrumental in conducting precise pharmacokinetic and metabolic studies. This technical guide provides essential information for scientists and researchers working to further understand and utilize the benefits of this compound.

References

The Role of Levomefolate Calcium as a Methyl Group Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active and predominant form of folate in the plasma.[1][2] Unlike folic acid, a synthetic precursor, levomefolate bypasses several enzymatic conversion steps, making it a direct and efficient methyl group donor for the intricate network of biochemical reactions known as one-carbon metabolism.[3] This technical guide provides an in-depth exploration of this compound's function as a methyl group donor, its critical role in the synthesis of S-adenosylmethionine (SAMe), and its downstream effects on vital physiological processes including neurotransmitter synthesis and DNA methylation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular mechanisms and clinical implications of this compound.

Introduction to this compound and One-Carbon Metabolism

Folate is an essential B-vitamin crucial for a variety of metabolic processes, including the synthesis of DNA, RNA, and amino acids. This compound is the biologically active form of folate that the body can use directly without the need for metabolic conversion. This is particularly significant for individuals with genetic polymorphisms, such as those in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair the conversion of folic acid to its active form.

One-carbon metabolism is a series of interconnected biochemical pathways that transfer one-carbon units, such as methyl groups (-CH3), for various biosynthetic and regulatory processes. Levomefolate is a central player in this network, providing the methyl group for the remethylation of homocysteine to methionine. This reaction is a critical juncture, linking the folate and methionine cycles and ensuring a steady supply of methyl groups for a vast array of methylation reactions.

Mechanism of Methyl Group Donation

The primary role of this compound as a methyl group donor is executed within the methionine cycle. This process is fundamental for converting the potentially toxic amino acid homocysteine back into the essential amino acid methionine.

The Folate and Methionine Cycles

The core of levomefolate's function lies at the intersection of the folate and methionine cycles. Levomefolate (L-5-MTHF) donates its methyl group to homocysteine in a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase (MS). This regenerates tetrahydrofolate (THF), which can then be used for other metabolic processes, and produces methionine.

Methionine is subsequently converted to S-adenosylmethionine (SAMe) by the enzyme methionine adenosyltransferase (MAT). SAMe is the universal methyl donor for a multitude of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle. The ratio of SAMe to SAH is often referred to as the "methylation index" and is a key indicator of the cell's methylation capacity.

Downstream Physiological Effects

The methyl groups donated by levomefolate, via SAMe, are critical for numerous physiological functions. Two of the most significant are neurotransmitter synthesis and DNA methylation.

Neurotransmitter Synthesis

Levomefolate is indirectly essential for the synthesis of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. The synthesis of these neurotransmitters is dependent on the enzyme tetrahydrobiopterin (BH4). Levomefolate contributes to the regeneration of BH4, which is a critical cofactor for the enzymes tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting steps in dopamine and serotonin synthesis, respectively. Inadequate levels of levomefolate can therefore lead to decreased production of these vital neurotransmitters, potentially impacting mood and cognitive function.

DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. This process involves the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. SAMe is the sole methyl donor for DNA methylation, a reaction catalyzed by DNA methyltransferases (DNMTs). By ensuring a sufficient supply of SAMe, levomefolate plays a crucial role in maintaining normal DNA methylation patterns. Aberrant DNA methylation is associated with a variety of diseases, including cancer.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the effects of this compound and folic acid on key biomarkers of one-carbon metabolism.

Table 1: Effect of this compound vs. Folic Acid on Folate and Homocysteine Levels

| Study | Intervention | Duration | Baseline Plasma Folate (nmol/L) | Change in Plasma Folate (nmol/L) | Baseline RBC Folate (nmol/L) | Change in RBC Folate (nmol/L) | Baseline Homocysteine (μmol/L) | Change in Homocysteine (μmol/L) |

| Willems et al. (2004) | 0.451 mg this compound | 24 weeks | 16.4 | +33.5 | 578.3 | +782.7 | 9.3 | -2.3 |

| 0.400 mg Folic Acid | 24 weeks | 14.1 | +29.2 | 550.2 | +656.8 | 9.2 | -2.1 | |

| Kelly et al. (2012) | 0.451 mg this compound + EE/drsp | 24 weeks | 45.0 ± 17.6 | +15.8 | 990 ± 390 | +416 | Not Reported | Not Reported |

Table 2: Effect of Folic Acid Supplementation on Homocysteine Levels (Meta-analysis)

| Folic Acid Dose (mg/day) | Percent Reduction in Homocysteine (95% CI) |

| 0.2 | 13% (10%, 16%) |

| 0.4 | 20% (17%, 22%) |

| 0.8 | 23% (21%, 26%) |

| 2.0 | 23% (20%, 26%) |

| 5.0 | 25% (22%, 28%) |

| Data from the Homocysteine Lowering Trialists' Collaboration (1998) |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature.

Measurement of Plasma and Red Blood Cell (RBC) Folate

-

Method: High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection is a common method.

-

Sample Preparation (Plasma):

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate plasma.

-

Add an antioxidant like ascorbic acid to prevent folate degradation.

-

Deproteinize the sample, often with an acid like perchloric acid.

-

Centrifuge and filter the supernatant before injection into the HPLC system.

-

-

Sample Preparation (RBC):

-

Prepare a hemolysate from a whole blood sample.

-

Measure hematocrit and plasma folate concentrations separately.

-

Calculate RBC folate based on the whole blood folate, plasma folate, and hematocrit values.

-

Quantification of Plasma Homocysteine

-

Method: HPLC with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used.

-

Sample Preparation:

-

Collect blood in EDTA tubes.

-

Reduce disulfide bonds to release bound homocysteine using a reducing agent like dithiothreitol (DTT).

-

Precipitate proteins with an acid (e.g., trichloroacetic acid).

-

For HPLC with fluorescence, derivatize the supernatant with a fluorescent tag.

-

For LC-MS/MS, the supernatant can often be directly analyzed after centrifugation.

-

Analysis of S-Adenosylmethionine (SAMe) and S-Adenosylhomocysteine (SAH)

-

Method: LC-MS/MS is the gold standard due to its sensitivity and specificity.

-

Sample Preparation:

-

Collect blood in EDTA tubes and immediately place on ice.

-

Centrifuge at low temperatures to obtain plasma.

-

Add an internal standard (isotopically labeled SAMe and SAH).

-

Precipitate proteins with a solvent like methanol or acetonitrile.

-

Centrifuge and analyze the supernatant by LC-MS/MS.

-

Assessment of Global DNA Methylation

-

Method: Whole-genome bisulfite sequencing (WGBS) or reduced representation bisulfite sequencing (RRBS) are comprehensive methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used to quantify the percentage of 5-methylcytosine.

-

Experimental Workflow (Bisulfite Sequencing):

-

Isolate genomic DNA from the sample of interest (e.g., peripheral blood mononuclear cells).

-

Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Perform PCR to amplify the converted DNA, during which uracils are replaced by thymines.

-

Sequence the amplified DNA using next-generation sequencing platforms.

-

Align the sequencing reads to a reference genome and quantify the methylation status at each CpG site.

-

Conclusion

This compound serves as a direct and crucial methyl group donor in human physiology. By bypassing the enzymatic steps required for folic acid metabolism, it efficiently supports the remethylation of homocysteine to methionine, thereby ensuring the production of the universal methyl donor, SAMe. The availability of SAMe is paramount for a vast array of methylation reactions that are essential for neurotransmitter synthesis, epigenetic regulation of gene expression through DNA methylation, and overall cellular health. For researchers and drug development professionals, understanding the intricate role of this compound in one-carbon metabolism is key to exploring its therapeutic potential in a range of clinical applications, from neurological disorders to cardiovascular health and beyond. Further research, particularly clinical trials quantifying the direct impact of this compound on SAMe/SAH ratios, DNA methylation patterns, and neurotransmitter levels, will continue to elucidate its full therapeutic value.

References

- 1. Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. No Effect of Folic Acid Supplementation on Global DNA Methylation in Men and Women with Moderately Elevated Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of Levomefolate Calcium in Orchestrating DNA Synthesis and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active and predominant form of folate in the plasma. Unlike synthetic folic acid, levomefolate does not require enzymatic reduction by dihydrofolate reductase (DHFR) and is therefore immediately available to participate in critical metabolic pathways. This technical guide provides an in-depth exploration of the fundamental role of this compound in maintaining genomic integrity through its direct involvement in DNA synthesis and repair mechanisms. We will delve into the biochemical pathways, present quantitative data from key studies, detail experimental protocols for assessing its impact, and visualize the intricate signaling networks involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction: The Biological Significance of this compound

Folate, an essential B vitamin (B9), is a critical cofactor in one-carbon metabolism, a network of interconnected biochemical reactions essential for cellular function.[1] Levomefolate is the primary active form of folate found in the circulation and can be directly utilized by the body without the need for metabolic conversion.[1] This is particularly significant for individuals with common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme, which can impair the conversion of folic acid to its active form.[2][3] this compound's paramount importance lies in its dual role: providing essential precursors for the de novo synthesis of nucleotides required for DNA replication and furnishing the methyl group for DNA methylation, a key epigenetic modification that regulates gene expression and maintains genomic stability.[4]

Biochemical Pathways: The Nexus of Folate Metabolism, DNA Synthesis, and Repair

The influence of this compound on DNA integrity is primarily exerted through two interconnected pathways: the folate cycle and the methionine cycle.

The Folate Cycle and Nucleotide Synthesis

The folate cycle is central to the synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA. Levomefolate (L-5-MTHF) is a key intermediate in this cycle.

-

Thymidylate Synthesis: 5,10-methylenetetrahydrofolate, a derivative of tetrahydrofolate (THF) which is regenerated from L-5-MTHF, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. An adequate supply of dTMP is crucial for accurate DNA synthesis. A deficiency in folate can lead to an imbalance in the dUTP/dTTP ratio, resulting in the misincorporation of uracil into DNA.

-

Purine Synthesis: Two other folate derivatives, 10-formyltetrahydrofolate, are required for two steps in the de novo purine biosynthesis pathway, which leads to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

// Nodes Folic_Acid [label="Folic Acid", fillcolor="#F1F3F4"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Methylene_THF [label="5,10-Methylenetetrahydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; Levomefolate [label="Levomefolate (L-5-MTHF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine [label="Methionine", fillcolor="#F1F3F4"]; Homocysteine [label="Homocysteine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUMP [label="dUMP", fillcolor="#F1F3F4"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purine_Synthesis [label="Purine Synthesis (A, G)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine (SAM)", fillcolor="#F1F3F4"]; SAH [label="S-adenosylhomocysteine (SAH)", fillcolor="#F1F3F4"]; DNA_Methylation [label="DNA Methylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Folic_Acid -> DHF [label="DHFR"]; DHF -> THF [label="DHFR"]; THF -> Methylene_THF; Methylene_THF -> THF [label="Thymidylate\nSynthase"]; Methylene_THF -> Levomefolate [label="MTHFR"]; Levomefolate -> THF [label="Methionine\nSynthase"]; Homocysteine -> Methionine [label="Methionine\nSynthase"]; dUMP -> dTMP [label="Thymidylate\nSynthase"]; dTMP -> DNA_Synthesis; THF -> Purine_Synthesis [label="10-formyl-THF"]; Purine_Synthesis -> DNA_Synthesis; Methionine -> SAM; SAM -> SAH [label="Methyltransferases"]; SAH -> Homocysteine; SAM -> DNA_Methylation; } caption: "The Folate Cycle's connection to DNA Synthesis and Methylation."

The Methionine Cycle and DNA Methylation

Levomefolate plays a pivotal role in the methionine cycle by donating its methyl group to homocysteine to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA by DNA methyltransferases (DNMTs).

DNA methylation is a critical epigenetic mechanism that regulates gene expression, maintains chromatin structure, and ensures genomic stability. Folate deficiency can lead to reduced SAM levels, which in turn can cause global DNA hypomethylation, a hallmark of cancer and other diseases.

Quantitative Data on the Impact of Folate Status on DNA Integrity

Several studies have quantified the effects of folate status on markers of DNA damage. The following tables summarize key findings.

Table 1: Effect of Folic Acid Supplementation on Uracil Misincorporation in DNA

| Study Population | Intervention | Duration | Tissue | Baseline Uracil Level (uracils/cell) | Post-intervention Uracil Level (uracils/cell) | P-value | Reference |

| Folate-deficient individuals | 5 mg/day Folic Acid | 8 weeks | Blood | 3,960,000 | 186,000 ± 48,000 | 0.0003 | |

| Folate-replete individuals | 5 mg/day Folic Acid | 8 weeks | Blood | 498,000 | 134,000 | 0.001 | |

| Healthy volunteers | 1.2 mg/day Folic Acid | 12 weeks | Lymphocytes | Not specified | Significantly reduced | < 0.05 | |

| Individuals with adenoma recurrence risk | 1 mg/day Folic Acid | Not specified | Rectal Mucosa | 4.31 (median, pg/μg DNA) | 4.21 (median, pg/μg DNA) | 0.17 | |

| Individuals with adenoma recurrence risk | 1 mg/day Folic Acid | Not specified | White Blood Cells | Not specified | No significant change | 0.88 |

Table 2: Comparative Effects of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) on DNA Damage in Human Lymphocytes

| Folate Form | Concentration | Outcome Measure | Result | P-value | Reference |

| Folic Acid | 120 nM | Frequency of micronucleated binucleate cells | Lower frequency | < 0.05 (compared to 5-MTHF) | |

| 5-MTHF | 120 nM | Frequency of micronucleated binucleate cells | Higher frequency | < 0.05 (compared to Folic Acid) | |

| Folic Acid | 12 nM | Frequency of micronuclei and nuclear buds | Increased frequency | < 0.05 (relative to 120 nM) | |

| 5-MTHF | 12 nM | Frequency of micronuclei and nuclear buds | Increased frequency | < 0.05 (relative to 120 nM) | |

| 5-MTHF | Not specified | Apoptosis | Tended to be significantly higher | Not specified |

DNA Repair Mechanisms and the Influence of Levomefolate

Folate status, and by extension the availability of levomefolate, can influence several DNA repair pathways.

Base Excision Repair (BER)

The BER pathway is responsible for repairing small, non-helix-distorting base lesions, including uracil in DNA. Folate deficiency, by increasing uracil misincorporation, places a higher demand on the BER pathway. Studies suggest that folate deficiency can impair BER capacity, potentially by affecting the expression of key BER enzymes.

Nucleotide Excision Repair (NER)

The NER pathway repairs bulky, helix-distorting DNA lesions. Research indicates that low levels of folic acid are associated with an impaired DNA Repair Capacity (DRC), including NER.

// Nodes Levomefolate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotide_Pool [label="Balanced Nucleotide Pool\n(Adequate dTMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM_Levels [label="Adequate SAM Levels", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis_Fidelity [label="High-Fidelity DNA Synthesis", shape=ellipse, fillcolor="#F1F3F4"]; DNA_Methylation_Maintenance [label="Proper DNA Methylation", shape=ellipse, fillcolor="#F1F3F4"]; Reduced_Uracil [label="Reduced Uracil Misincorporation", shape=ellipse, fillcolor="#F1F3F4"]; BER [label="Base Excision Repair (BER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NER [label="Nucleotide Excision Repair (NER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genomic_Stability [label="Enhanced Genomic Stability", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Levomefolate -> Nucleotide_Pool; Levomefolate -> SAM_Levels; Nucleotide_Pool -> DNA_Synthesis_Fidelity; SAM_Levels -> DNA_Methylation_Maintenance; DNA_Synthesis_Fidelity -> Reduced_Uracil; Reduced_Uracil -> BER [label="Reduced burden on"]; Levomefolate -> BER [label="Supports efficiency of"]; Levomefolate -> NER [label="Supports efficiency of"]; BER -> Genomic_Stability; NER -> Genomic_Stability; DNA_Methylation_Maintenance -> Genomic_Stability; } caption: "Levomefolate's multifaceted role in supporting DNA repair."

Experimental Protocols for Assessing the Impact of Levomefolate

Several established experimental protocols can be employed to investigate the role of this compound in DNA synthesis and repair.

Measurement of Uracil Misincorporation in DNA

This method quantifies the level of uracil incorporated into DNA, a direct consequence of folate deficiency.

-

Cell Culture and Treatment: Cells (e.g., lymphocytes, cancer cell lines) are cultured in folate-deficient or folate-replete media, with or without supplementation with this compound or folic acid.

-

DNA Extraction: Genomic DNA is isolated from the cultured cells.

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to its constituent nucleosides.

-

Quantification by LC-MS/MS: The levels of deoxyuridine (the nucleoside of uracil) and thymidine are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of uracil to thymine is then calculated.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Single-cell suspensions are prepared from tissues or cell cultures treated with different concentrations of levomefolate.

-

Embedding in Agarose: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Cells are lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid.

-

Electrophoresis: The slides are subjected to electrophoresis. Damaged DNA (with strand breaks) migrates out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

// Nodes start [label="Start: Cell Suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; embed [label="Embed Cells in Agarose Gel"]; lyse [label="Cell Lysis"]; electrophoresis [label="Electrophoresis"]; stain [label="DNA Staining"]; visualize [label="Fluorescence Microscopy"]; analyze [label="Image Analysis\n(Quantify Comet Tail)"]; end [label="End: DNA Damage Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> embed; embed -> lyse; lyse -> electrophoresis; electrophoresis -> stain; stain -> visualize; visualize -> analyze; analyze -> end; } caption: "A simplified workflow for the Comet Assay."

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with DNA-damaging agents in the presence or absence of levomefolate.

-

Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Foci Quantification: The number of distinct fluorescent foci per nucleus is counted, with each focus representing a DNA double-strand break.

Signaling Pathways in DNA Damage Response Influenced by Folate Status

Folate deficiency-induced DNA damage can activate the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell-cycle arrest, DNA repair, and apoptosis. The key sensor kinases in this pathway are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).

-

ATM is primarily activated by DNA double-strand breaks.

-

ATR is activated by single-stranded DNA, which can arise from stalled replication forks due to nucleotide pool imbalances caused by folate deficiency.

Activation of ATM and ATR initiates a phosphorylation cascade that leads to the activation of downstream effector kinases like Chk1 and Chk2, which in turn regulate cell cycle checkpoints and recruit DNA repair proteins to the site of damage.

// Nodes Folate_Deficiency [label="Folate Deficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(e.g., Uracil Misincorporation, DSBs)", fillcolor="#FBBC05", fontcolor="#202124"]; ATM [label="ATM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR [label="ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chk2 [label="Chk2", fillcolor="#F1F3F4"]; Chk1 [label="Chk1", fillcolor="#F1F3F4"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Folate_Deficiency -> DNA_Damage; DNA_Damage -> ATM; DNA_Damage -> ATR; ATM -> Chk2; ATR -> Chk1; Chk1 -> Cell_Cycle_Arrest; Chk2 -> Cell_Cycle_Arrest; Chk1 -> DNA_Repair; Chk2 -> DNA_Repair; Chk1 -> Apoptosis; Chk2 -> Apoptosis; } caption: "The ATM/ATR-mediated DNA Damage Response pathway."

Conclusion

This compound is a cornerstone of genomic stability. Its direct participation in the synthesis of DNA precursors and in the methylation of DNA underscores its critical importance in preventing DNA damage and ensuring the fidelity of DNA replication and repair. For researchers and professionals in drug development, a thorough understanding of the mechanisms of action of this compound opens avenues for its application in various therapeutic areas, including oncology, neurology, and reproductive health. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the pleiotropic effects of this essential nutrient on human health.

References

- 1. A comparison of folic acid and 5-methyltetrahydrofolate for prevention of DNA damage and cell death in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influence of folic acid depletion on the Nucleotide Excision Repair capacity of human dermal fibroblasts measured by a modified Host Cell Reactivation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Levomefolate Calcium in Monoamine Neurotransmitter Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the biologically active form of folate, is a critical modulator of monoamine neurotransmitter synthesis. This technical guide provides an in-depth exploration of the biochemical mechanisms through which this compound influences the production of serotonin, dopamine, and norepinephrine. It details the intricate signaling pathways, summarizes key quantitative data from clinical studies, and provides comprehensive experimental protocols for the investigation of these processes. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development in the fields of neuroscience and psychiatry.

Introduction

This compound, also known as L-methylfolate, is the only form of folate that can cross the blood-brain barrier.[1][2] Its central role in neuropsychiatry stems from its function as a key cofactor in the synthesis of the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine, which are integral to mood regulation.[1][3] Folate deficiency has been linked to major depressive disorder (MDD) and a diminished response to antidepressant medications.[4] Supplementation with this compound has emerged as a promising adjunctive therapy for individuals with depression, particularly those who do not respond adequately to conventional treatments. This guide will dissect the fundamental biochemical pathways and present the scientific evidence supporting the role of this compound in neurotransmitter production.

Biochemical Mechanism of Action

The primary mechanism by which this compound influences neurotransmitter synthesis is through its involvement in the one-carbon metabolism pathway and its subsequent impact on the synthesis of tetrahydrobiopterin (BH4).

The One-Carbon Cycle and S-Adenosylmethionine (SAMe) Synthesis

Levomefolate (5-MTHF) is a crucial methyl donor in the one-carbon cycle. It donates a methyl group to homocysteine, a reaction catalyzed by methionine synthase, to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous biochemical reactions, including those essential for the synthesis of monoamine neurotransmitters. Inadequate levels of levomefolate can lead to decreased SAMe levels in the cerebrospinal fluid (CSF), which is associated with reduced neurotransmitter production and depression.

Tetrahydrobiopterin (BH4) Synthesis and Recycling

Tetrahydrobiopterin (BH4) is an indispensable cofactor for the rate-limiting enzymes in the synthesis of serotonin and catecholamines: tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH), respectively. Levomefolate plays a vital role in the synthesis and regeneration of BH4. It is involved in the reduction of dihydrobiopterin (BH2) back to the active BH4 form by the enzyme dihydrofolate reductase (DHFR). By ensuring an adequate supply of BH4, levomefolate directly facilitates the enzymatic reactions that produce serotonin from tryptophan, and dopamine and norepinephrine from tyrosine.

Signaling Pathways

The interplay between the folate and biopterin cycles is central to levomefolate's effect on neurotransmitter synthesis.

Quantitative Data from Clinical Studies

While direct quantification of CSF neurotransmitter changes following levomefolate supplementation in humans is not extensively reported in the literature, clinical trials in Major Depressive Disorder (MDD) provide substantial quantitative evidence of its efficacy, which is believed to be mediated by its effects on neurotransmitter systems.

| Study/Analysis | Population | Intervention | Dosage | Duration | Key Quantitative Outcomes | Reference |

| Papakostas et al. (2012) | MDD patients with inadequate response to SSRIs (n=75) | Adjunctive L-methylfolate vs. Placebo | 15 mg/day | 60 days | Response Rate: 32.3% (L-methylfolate) vs. 14.6% (Placebo) | |

| Ginsberg et al. (2011) | MDD patients | L-methylfolate + SSRI/SNRI vs. SSRI/SNRI monotherapy | 7.5 mg or 15 mg/day | Retrospective | Greater improvement in depressive symptoms with combination therapy (p=0.01) | |

| Zajecka et al. (2016) | MDD patients with inadequate response to SSRIs (n=68) | Open-label adjunctive L-methylfolate | 15 mg/day | 12 months | Remission Rate (non-remitted at baseline): 61% achieved remission. Recovery Rate: 38% achieved full recovery. | |

| Roffman et al. (2017) | Schizophrenia patients (n=55) | L-methylfolate vs. Placebo | 15 mg/day | 12 weeks | Increase in plasma methylfolate levels (d=1.00, p=0.0009). Improvement in PANSS Total score (d=0.61, p=0.03). |

Experimental Protocols

Quantification of Neurotransmitters and their Metabolites in Cerebrospinal Fluid (CSF)

This protocol outlines a general method for the analysis of monoamine metabolites in CSF using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a widely accepted and validated method.

5.1.1. CSF Collection and Handling

-